molecular formula C16H16N4O2S B5536232 N-(4,6-dimethylpyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzene-1-sulfonamide

N-(4,6-dimethylpyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzene-1-sulfonamide

Cat. No.: B5536232
M. Wt: 328.4 g/mol
InChI Key: MECPRKCBPHMOQU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-dimethyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is 328.09939694 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Quantum Chemical Analysis

Research on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) emphasizes its structural and spectroscopic analysis, employing techniques like FTIR, NMR, and MS alongside DFT and HF methods. Stability analyses, such as NBO, and electronic structures discussed through TD-DFT methods, highlight the compound's stability and electronic properties. This comprehensive study aids in understanding the molecular framework and potential reactivity of such compounds (Mansour & Ghani, 2013).

Coordination Chemistry and Biological Activity

Another study focused on the selective coordination ability of a similar sulfamethazine Schiff-base ligand with copper(II), demonstrating significant insights into the ligand's coordination chemistry and its impact on biological activity. The study explored structural and spectral analysis, highlighting the decreased antibacterial activity upon coordination with copper(II), providing a basis for understanding the compound's bioactive properties (Mansour, 2014).

Synthetic Utility in Medicinal Chemistry

Research on the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety has highlighted the compound's utility in medicinal chemistry. The study demonstrated an efficient catalytic synthesis, providing insights into the compound's potential for developing new therapeutic agents (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial and Anticancer Applications

Further investigations have been directed towards exploring the antimicrobial and anticancer potentials of derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide. For instance, studies on thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, with specific compounds demonstrating high antimycobacterial activity. This suggests the compound's derivatives as potential candidates for antimicrobial drug development (Ghorab et al., 2017).

Quantum Chemical Calculations and Biological Screening

Quantum chemical calculations and predicted screenings of biological activities have also been applied to pyrimidine derivatives, including thiosulfonates, to assess their potential as low-toxic substances with a broad biological action spectrum. Such studies underscore the feasibility of further experimental investigations into their biological activities, particularly as anticancer agents (Monka et al., 2020).

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-12-11-13(2)18-16(17-12)19-23(21,22)15-7-5-14(6-8-15)20-9-3-4-10-20/h3-11H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECPRKCBPHMOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.